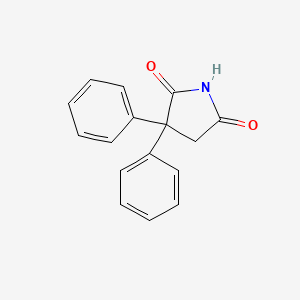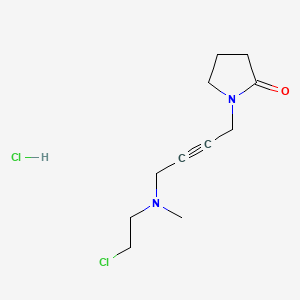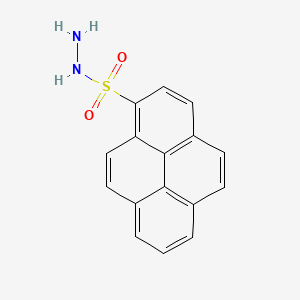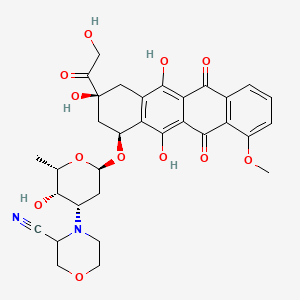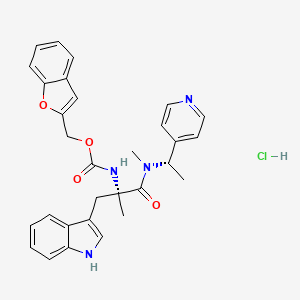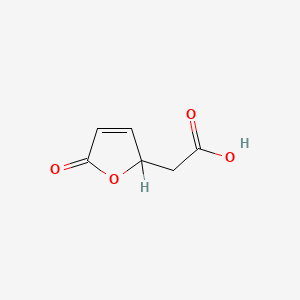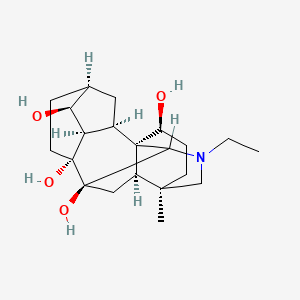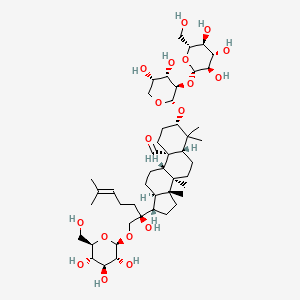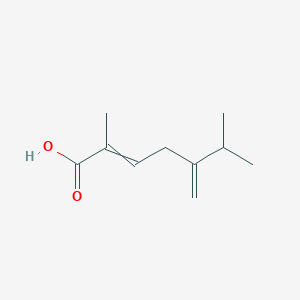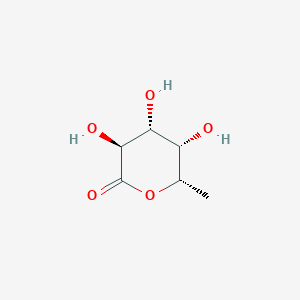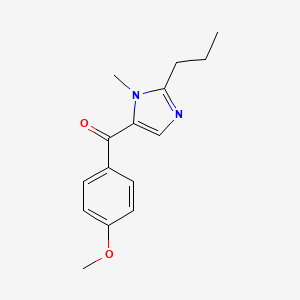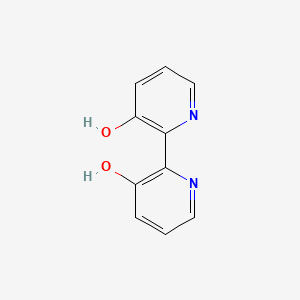![molecular formula C25H28N6O3 B1205988 6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Applications De Recherche Scientifique
Antimicrobial and Mosquito Larvicidal Activity
A study by Rajanarendar et al. (2010) synthesized a series of compounds similar to the chemical and tested their antimicrobial and antifungal activities. They demonstrated good antibacterial and antifungal activity, comparable to standard antibiotics. Additionally, some compounds showed lethal effects on mosquito larvae.
Psycho- and Neurotropic Profiling
In a study by Podolsky et al. (2017), novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which are structurally related to the chemical of interest, showed specific sedative effects and considerable anti-amnesic activity. These compounds are of interest for further studies as potential psychoactive compounds.
Synthesis and Fluorescence Studies
Khan and Asiri (2016) investigated 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile, a compound structurally related to the chemical . They studied its interaction with colloidal silver nanoparticles and surfactants, revealing its potential in fluorescence quenching applications (Khan & Asiri, 2016).
Anticancer Activity
In research by Castro-Castillo et al. (2010), lakshminine and related oxoisoaporphine alkaloids, which share a structural similarity with the compound , were synthesized and evaluated for their antiproliferative activity against human solid tumor cell lines.
ATM Kinase Inhibition
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, structurally akin to the compound , as potent and selective inhibitors of ATM kinase. These compounds showed potential in probing ATM inhibition in vivo, which is relevant for cancer research (Degorce et al., 2016).
Steroid 5alpha Reductases Inhibition
A study by Baston et al. (2000) on 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, structurally related to the compound , showed that they are inhibitors of steroid 5alpha reductases. This property could have implications in hormone-related conditions.
Propriétés
Nom du produit |
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one |
|---|---|
Formule moléculaire |
C25H28N6O3 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
3-[[(1-benzyltetrazol-5-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H28N6O3/c1-33-21-9-10-23-19(13-21)12-20(25(32)26-23)15-30(16-22-8-5-11-34-22)17-24-27-28-29-31(24)14-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,22H,5,8,11,14-17H2,1H3,(H,26,32) |
Clé InChI |
GJMNUJOXQRUNPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)CC4=NN=NN4CC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



